Sofosbuvir impurity A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

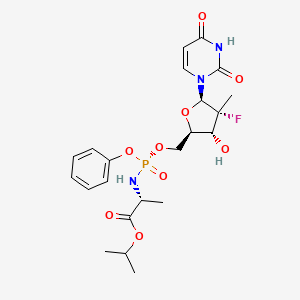

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-KHFYHRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sofosbuvir Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity A, a significant related substance in the synthesis and stability of the antiviral drug Sofosbuvir. Understanding these properties is crucial for the development of analytical methods, quality control strategies, and formulation processes.

Identification and Structure

This compound is identified as a diastereoisomer of Sofosbuvir.[][2] It shares the same molecular formula and weight as the active pharmaceutical ingredient (API).[][2][3][4][5] There appear to be multiple CAS numbers associated with what is termed "this compound," including 1190308-01-0 and 1496552-16-9, which refer to stereoisomers.[][3] For the purpose of this guide, we will consider the properties associated with these identifiers.

-

IUPAC Name: propan-2-yl (2R)-2-[(R)-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[]

-

Synonyms: Sofosbuvir (R)-Phosphate, Sofosbuvir Rp-Isomer[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.

| Property | Value | Source(s) |

| Molecular Formula | C22H29FN3O9P | [][2][3][5] |

| Molecular Weight | 529.45 g/mol | [][2][3][4][5] |

| Appearance | Solid powder | [] |

| Purity | ≥95% | [] |

| Solubility | Soluble in DMSO | [] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [] |

| Storage | Store at -20°C | [] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies applicable to pharmaceutical impurities like this compound.

The melting point is a critical parameter for assessing the purity of a crystalline solid.[6][7] Pure substances typically exhibit a sharp melting point, whereas impurities can cause a depression and broadening of the melting range.[8]

Methodology: Capillary Method

This is a common and widely accepted pharmacopeial method for melting point determination.[6][7][8]

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powder form.[7][8]

-

Capillary Loading: Gently tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample to collect a small amount.[9] Tap the closed end of the tube on a hard surface to compact the powder into a column of 2.5-3.5 mm at the bottom.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7]

-

Heating: Heat the sample rapidly to a temperature approximately 5°C below the expected melting point.[9] Then, reduce the heating rate to about 1°C per minute to allow for accurate observation.[9]

-

Observation and Recording: Observe the sample through a viewing eyepiece.[8] Record the temperature at which the substance begins to collapse (onset point) and the temperature at which it is completely molten (clear point).[9] The range between these two temperatures is the melting range.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Solubility is a fundamental property that influences bioavailability and formulation design. The shake-flask method is a standard approach for determining equilibrium solubility.[10][11][12]

Methodology: Shake-Flask Method

-

System Preparation: Prepare aqueous buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8).[10] Maintain the temperature at 37 ± 1 °C throughout the experiment to mimic physiological conditions.[10]

-

Sample Addition: Add an excess amount of this compound solid to a stoppered flask or vial containing a known volume of the prepared buffer.[11] The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[12]

-

Equilibration: Place the flasks in a mechanical shaker or agitator.[10] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11] Preliminary tests can establish the time required to reach equilibrium.[10]

-

Sample Separation: After equilibration, allow the solution to stand, letting the excess solid settle. Separate the saturated supernatant from the undissolved solid using centrifugation or filtration (e.g., with a 0.45 µm syringe filter).[11]

-

Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved this compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

-

pH Verification: Measure and record the final pH of the saturated solution to ensure it has not significantly changed during the experiment.[10]

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Logical Relationships

This compound is intrinsically linked to the parent drug, Sofosbuvir. It is a diastereoisomer, meaning it has the same molecular composition but a different spatial arrangement of atoms, which can arise during the synthesis or degradation of the API.

Caption: Relationship between Sofosbuvir and its diastereomeric Impurity A.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS No- 1496552-16-9 | Simson Pharma Limited [simsonpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. westlab.com [westlab.com]

- 8. Melting Point Test - CD Formulation [formulationbio.com]

- 9. thinksrs.com [thinksrs.com]

- 10. who.int [who.int]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

Sofosbuvir impurity A CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity A, a known diastereoisomer of the direct-acting antiviral agent Sofosbuvir. This document collates critical information regarding its chemical identity, analytical quantification, and the methodologies employed for its detection, serving as a vital resource for professionals in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a process-related impurity that can arise during the synthesis of Sofosbuvir. Understanding its fundamental properties is crucial for its isolation, characterization, and control in the final drug product.

| Property | Value | Reference |

| CAS Number | 1496552-16-9 | [1][2][3][4][5] |

| Molecular Formula | C22H29FN3O9P | [1][2][3][6] |

| Molecular Weight | 529.45 g/mol | [1][2][3][6] |

Analytical Methodologies for Detection and Quantification

The control of impurities is a critical aspect of drug manufacturing and quality control. Various analytical methods, predominantly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), have been developed and validated for the detection and quantification of Sofosbuvir and its related impurities, including impurity A.

Experimental Protocol: RP-HPLC Method for Sofosbuvir and Its Impurities

This section details a representative RP-HPLC method for the analysis of Sofosbuvir and its process-related impurities.

Objective: To develop a simple, specific, precise, and accurate RP-HPLC method for the estimation of Sofosbuvir and its process-related impurities in bulk and pharmaceutical dosage forms.

Materials and Reagents:

-

Sofosbuvir and its impurity reference standards

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.

-

Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 20 µL.

-

Mode of Elution: Isocratic.

Standard Solution Preparation:

-

Accurately weigh and dissolve 400 mg of Sofosbuvir and 25 mg of the impurity in 100 mL of a 50:50 (v/v) water:acetonitrile diluent to prepare stock solutions.

-

Pipette 5 mL of each stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

Sample Preparation (for pharmaceutical dosage form):

-

Weigh and powder a sufficient number of tablets.

-

Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask.

-

Add the diluent, sonicate to dissolve, and then dilute to the mark.

-

Pipette 5 mL of the resulting solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

Method Validation Parameters: The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For instance, one study demonstrated the linearity of the calibration curve for a process-related impurity in the concentration range of 10-30 μg/ml. The LOD and LOQ for the impurity were found to be 0.03% (0.12 μg) and 1.50% (0.375 μg), respectively.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the RP-HPLC analysis of Sofosbuvir and its impurities.

Caption: Workflow for RP-HPLC analysis of this compound.

Signaling and Metabolic Pathways

Currently, there is a lack of specific publicly available information regarding the signaling pathways or detailed metabolic fate of this compound. The primary focus of existing research has been on the metabolism of the active drug, Sofosbuvir, which is a prodrug that undergoes intracellular conversion to its active triphosphate form, GS-461203. This active metabolite then inhibits the HCV NS5B RNA-dependent RNA polymerase. The main inactive metabolite of Sofosbuvir is GS-331007. Further research is required to elucidate the specific biological activities and metabolic pathways of its impurities.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the process-related impurities of Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C. The document delves into the synthesis of Sofosbuvir, the formation of process-related impurities, their characterization, and the analytical methodologies employed for their control. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working on the synthesis, analysis, and quality control of Sofosbuvir.

Introduction to Sofosbuvir and its Synthesis

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for the replication of the virus. Marketed as a single diastereomer, its synthesis presents several stereochemical challenges, particularly in establishing the desired stereochemistry at the phosphorus center of the phosphoramidate (B1195095) moiety. The manufacturing process of Sofosbuvir involves a multi-step synthesis, and like any complex chemical process, it is susceptible to the formation of impurities. These impurities can arise from starting materials, intermediates, reagents, or side reactions occurring during the synthesis. Rigorous control of these process-related impurities is critical to ensure the safety and efficacy of the final drug product.

The generalized synthetic pathway for Sofosbuvir typically involves the coupling of a protected fluorinated sugar intermediate with a uracil (B121893) base, followed by the stereoselective introduction of the phosphoramidate side chain. The diastereomeric purity of the final product is a critical quality attribute, as the undesired diastereomer (Rp-isomer) is significantly less active.

Key Process-Related Impurities in Sofosbuvir Synthesis

Several process-related impurities have been identified and characterized during the synthesis of Sofosbuvir. These can be broadly categorized as diastereomeric impurities, phosphoramidate-related impurities, and other process-related impurities.

Diastereomeric Impurities

The most critical process-related impurities in Sofosbuvir are its diastereomers, particularly the (Rp)-epimer. Sofosbuvir is the (Sp)-epimer, which is the therapeutically active isomer. The (Rp)-epimer is formed during the phosphoramidate coupling step and its level must be strictly controlled. The separation of these diastereomers can be challenging and is often a key focus of process optimization. Methods such as enzymatic resolution or diastereoselective crystallization are employed to isolate the desired (Sp)-isomer in high purity.

Phosphoramidate-Related Impurities

Impurities can also arise from side reactions involving the phosphoramidate reagent. These can include impurities with variations in the amino acid or the phenolic portion of the phosphoramidate moiety. For example, a "phosphoryl impurity" has been reported, which likely refers to a compound where the phosphoramidate linkage has been altered.

Other Process-Related Impurities

Other impurities can originate from the starting materials or be formed through various side reactions during the synthesis. These can include incompletely reacted intermediates or by-products from protection and deprotection steps. Commercial suppliers of pharmaceutical impurity standards offer a range of Sofosbuvir-related compounds that are crucial for method development and validation.

Data Presentation: Quantitative Analysis of Sofosbuvir Impurities

A critical aspect of drug development and manufacturing is the quantitative control of impurities. The table below summarizes the available quantitative data for key process-related impurities in Sofosbuvir. It is important to note that specific impurity levels can vary depending on the synthetic route and the control strategies employed by the manufacturer. The limits presented are often based on regulatory guidelines and pharmacopeial monographs.

| Impurity Name/Type | Typical Specification Limit (%) | Analytical Method | Reference |

| (Rp)-epimer (Diastereomer) | ≤ 0.15 | HPLC | [1] |

| SFBD1 (Isomer) | ≤ 0.15 | HPLC | [1] |

| SFBD2 (Isomer) | ≤ 0.15 | HPLC | [1] |

| SFBA-1 (Isomer) | ≤ 0.15 | HPLC | [1] |

| Impurity A of SFB | ≤ 0.15 | HPLC | [1] |

| Impurity B of SFB | ≤ 0.15 | HPLC | [1] |

| Methyl-SFB | ≤ 0.15 | HPLC | [1] |

| Amino-SFB | ≤ 0.15 | HPLC | [1] |

| Chloro-SFB | ≤ 0.15 | HPLC | [1] |

| Pentafluorophenol | ≤ 0.15 | HPLC | [1] |

| 2-hydroxymethyl SFB | ≤ 0.15 | HPLC | [1] |

| Phosphoryl Impurity | Not specified | HPLC | [2] |

Experimental Protocols: Analytical Methodologies

The control of process-related impurities in Sofosbuvir relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Sofosbuvir and its impurities.

Representative HPLC Method for the Determination of Sofosbuvir and its Process-Related Impurities

This protocol is a representative example based on published literature and may require optimization for specific applications.

4.1.1. Chromatographic Conditions

-

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[2]

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v)[2]

-

Flow Rate: 1.0 mL/min[3]

-

Detection: UV at 260 nm[2]

-

Injection Volume: 20 µL

-

Column Temperature: 35°C

4.1.2. Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a known concentration (e.g., 0.4 mg/mL).

-

Impurity Standard Solution: Prepare individual or mixed stock solutions of known process-related impurity reference standards in the mobile phase.

-

Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or drug product in the mobile phase to a suitable concentration.

4.1.3. System Suitability

Before sample analysis, the chromatographic system should be evaluated to ensure its performance. Typical system suitability parameters include:

-

Tailing factor: Not more than 2.0 for the Sofosbuvir peak.

-

Theoretical plates: Not less than 2000 for the Sofosbuvir peak.

-

Relative standard deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.

4.1.4. Analysis

Inject the standard solution, impurity standard solutions, and sample solutions into the chromatograph. Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards. Calculate the amount of each impurity in the sample using the peak areas and the response factors of the impurities relative to Sofosbuvir.

Visualization of Synthetic and Impurity Formation Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways in Sofosbuvir synthesis and the potential points of impurity formation.

Caption: Generalized synthetic pathway of Sofosbuvir.

Caption: Formation of key impurities during Sofosbuvir synthesis.

Conclusion

The control of process-related impurities is a paramount concern in the manufacturing of Sofosbuvir. A thorough understanding of the synthetic process, potential side reactions, and the resulting impurity profile is essential for the development of a robust and well-controlled manufacturing process. This technical guide has provided a comprehensive overview of the key process-related impurities of Sofosbuvir, their quantitative analysis, and the analytical methodologies used for their control. The provided diagrams and experimental protocols serve as a valuable resource for scientists and researchers in the field. Continuous efforts in process optimization and the development of advanced analytical techniques will further contribute to ensuring the quality and safety of this important antiviral medication.

References

Methodological & Application

Application Note: Quantification of Sofosbuvir Impurity A using a Validated RP-HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the quantification of Sofosbuvir Impurity A, a critical process-related impurity and diastereoisomer of the active pharmaceutical ingredient (API) Sofosbuvir.[] The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, providing a reliable and accurate tool for quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical dosage forms. The methodology has been validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C virus (HCV) infection.[2] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3] During the synthesis and storage of Sofosbuvir, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[3] this compound is a diastereoisomer of Sofosbuvir, sharing the same molecular formula (C22H29FN3O9P) and molecular weight.[][4] Its effective separation and quantification are crucial for maintaining the quality of Sofosbuvir. This document provides a detailed protocol for a validated RP-HPLC method suitable for this purpose.

Chemical Structures

Caption: Chemical structures of Sofosbuvir and its diastereoisomer, Impurity A.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantification of this compound.

Materials and Reagents

-

Sofosbuvir Reference Standard

-

This compound Reference Standard

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Trifluoroacetic Acid (TFA)

-

Orthophosphoric Acid

-

Water (HPLC Grade)

-

Sofosbuvir Drug Substance or Product

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent[5][6]

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Chromatographic Conditions

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[5][6] |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[5][6] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm[5][6] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Mobile Phase Preparation: To prepare 1000 mL of the mobile phase, add 1 mL of Trifluoroacetic Acid to 500 mL of HPLC grade water and mix well. Add 500 mL of acetonitrile and sonicate for 15 minutes to degas.[5][6]

Standard Stock Solution Preparation: Accurately weigh and transfer about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 25 mL of diluent (Water:Acetonitrile, 50:50 v/v), sonicate to dissolve, and dilute to volume with the diluent.

Working Standard Solution Preparation: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 1-30 µg/mL by diluting with the diluent.

Sample Preparation: Accurately weigh a quantity of the powdered Sofosbuvir drug substance or tablet equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Linearity

The method demonstrated linearity over a concentration range of 10-30 µg/mL for the process-related impurity.[5][6]

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 10 - 30[5][6] | > 0.999 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ.

| Parameter | Value (µg/mL) |

| LOD | 0.12[5][6] |

| LOQ | 0.375[5][6] |

Accuracy

Accuracy was determined by recovery studies at three different concentration levels.

| Concentration Level | Mean Recovery (%) |

| 80% | 98.5 - 101.5 |

| 100% | 99.0 - 101.0 |

| 120% | 98.0 - 102.0 |

Precision

The precision of the method was evaluated by analyzing replicate injections of the standard solution.

| Precision Type | % RSD |

| System Precision | < 2.0 |

| Method Precision | < 2.0 |

| Intermediate Precision | < 2.0 |

Experimental Workflow

Caption: Workflow for the quantification of this compound.

System Suitability

System suitability parameters should be checked before performing the analysis to ensure the chromatographic system is working correctly.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

Results and Discussion

The developed RP-HPLC method successfully separated Sofosbuvir from its diastereoisomeric impurity, Impurity A. A representative chromatogram would show a baseline separation of the two peaks. The retention time for Sofosbuvir is expected to be around 3.7 minutes, while the impurity peak elutes at approximately 5.7 minutes under the specified conditions.[5][6] The validation results confirm that the method is linear, accurate, precise, and sensitive for the quantification of this compound.

Conclusion

The described RP-HPLC method is a reliable and robust analytical tool for the routine quality control analysis of this compound in both bulk drug and finished pharmaceutical products. The method is simple, accurate, and meets the requirements for a validated analytical procedure as per ICH guidelines.

Logical Relationship Diagram

Caption: Logical flow of the analytical method development process.

References

- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

Application Note: Separation of Sofosbuvir from Impurity A by HPLC-UV

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] During its synthesis and storage, process-related impurities and degradation products can arise, which must be monitored to ensure the safety and efficacy of the drug product.[2] One such critical impurity is Sofosbuvir impurity A, a diastereoisomer of the active pharmaceutical ingredient (API).[][4] This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the effective separation and quantification of Sofosbuvir from its diastereomeric impurity A in bulk drug substances.

Chromatographic Conditions

A reliable separation of Sofosbuvir and impurity A was achieved using an isocratic RP-HPLC method. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile (B52724) and water mixture. The chromatographic parameters are summarized in the table below.

| Parameter | Value |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[5] |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[5] |

| Flow Rate | 1.0 mL/min[1][5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| UV Detection | 260 nm[5][6] |

| Run Time | Approximately 10 minutes |

Method Validation Summary

The developed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included specificity, linearity, precision, accuracy, and system suitability.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained during the validation of the HPLC-UV method for the separation of Sofosbuvir and a representative process-related impurity.

| Parameter | Sofosbuvir | Impurity A | Acceptance Criteria |

| Retention Time (min) | ~3.7[5] | ~5.7[5] | N/A |

| Tailing Factor (T) | 1.37[7] | 1.27[7] | T ≤ 2.0[7][8] |

| Theoretical Plates (N) | > 6000[7] | > 9000[7] | N > 2000[7] |

| Resolution (Rs) | - | > 9.0[7] | Rs > 2.0[8] |

| Linearity Range (µg/mL) | 160 - 480[5] | 10 - 30[5] | Correlation Coefficient (r²) ≥ 0.999 |

| Limit of Detection (LOD) | 0.04 µg/mL[5] | 0.12 µg/mL[5] | N/A |

| Limit of Quantification (LOQ) | 0.125 µg/mL[5] | 0.375 µg/mL[5] | N/A |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1000 mL of the mobile phase, add 1.0 mL of trifluoroacetic acid to 500 mL of HPLC-grade water. Mix well. In a separate container, measure 500 mL of HPLC-grade acetonitrile. Combine the two solutions and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication.[5]

-

Diluent Preparation: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.

-

Standard Stock Solution Preparation:

-

Sofosbuvir Stock (4000 µg/mL): Accurately weigh about 400 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the diluent.[5]

-

Impurity A Stock (250 µg/mL): Accurately weigh about 25 mg of Impurity A reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the diluent.[5]

-

-

Working Standard Solution Preparation (400 µg/mL Sofosbuvir, 25 µg/mL Impurity A): Transfer 5.0 mL of the Sofosbuvir stock solution and 5.0 mL of the Impurity A stock solution into a 50 mL volumetric flask. Dilute to the mark with the diluent and mix well.[5]

-

Sample Preparation (for Bulk Drug): Accurately weigh about 400 mg of the Sofosbuvir bulk drug sample and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Transfer 5.0 mL of this solution to a 50 mL volumetric flask and dilute to the mark with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Operation

-

Set up the HPLC system with the specified column and mobile phase.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the UV detector wavelength to 260 nm.

-

Perform a blank injection (diluent) to ensure there are no interfering peaks.

3. System Suitability Test

-

Inject the working standard solution in six replicates.

-

Calculate the system suitability parameters: tailing factor, number of theoretical plates, and resolution between Sofosbuvir and Impurity A.

-

The acceptance criteria for the system suitability test are:

-

Tailing factor for both peaks should be ≤ 2.0.

-

The number of theoretical plates for each peak should be > 2000.

-

The resolution between the Sofosbuvir and Impurity A peaks should be > 2.0.

-

4. Analysis of Samples

-

After the system suitability is confirmed, inject the prepared sample solution.

-

Record the chromatogram and identify the peaks for Sofosbuvir and Impurity A based on their retention times from the standard chromatogram.

-

Calculate the amount of Impurity A in the Sofosbuvir sample using the peak areas.

Visualizations

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. d-nb.info [d-nb.info]

- 6. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 7. researchgate.net [researchgate.net]

- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Application Notes and Protocols for Chiral Separation of Sofosbuvir Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral agent crucial in the treatment of Hepatitis C. As a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog, its synthesis results in the formation of two diastereomers at the phosphorus center, designated as the (Sp) and (Rp) isomers. The desired therapeutic agent is the (Sp)-isomer. Consequently, the development of robust and efficient analytical and preparative methods for the chiral separation of these diastereomers is of paramount importance for ensuring the purity, safety, and efficacy of the final drug product.

This document provides detailed application notes and protocols for the chiral separation of Sofosbuvir diastereomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods are essential for both analytical quality control and preparative-scale purification in the pharmaceutical industry.

Chiral Separation Techniques

The separation of Sofosbuvir diastereomers can be effectively achieved using chiral chromatography. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Supercritical Fluid Chromatography (SFC), which offers a greener and often faster alternative.

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC using polysaccharide-based chiral stationary phases is a well-established method for the separation of nucleoside phosphoramidate diastereomers.[1][2] These CSPs, typically derivatives of cellulose (B213188) or amylose, provide the necessary stereoselectivity to resolve the Sofosbuvir diastereomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering advantages such as high speed, reduced organic solvent consumption, and high efficiency.[3] A patented method specifically describes the use of SFC for the chiral resolution of a diastereomeric mixture of Sofosbuvir.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the chiral separation of Sofosbuvir diastereomers using HPLC and SFC.

Table 1: HPLC Separation of Sofosbuvir Diastereomers

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 260 nm |

| Retention Time (Sp-isomer) | ~ 12.5 min |

| Retention Time (Rp-isomer) | ~ 15.2 min |

| Resolution (Rs) | > 2.0 |

Table 2: SFC Separation of Sofosbuvir Diastereomers

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | CO₂ / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 260 nm |

| Retention Time (Sp-isomer) | ~ 3.8 min |

| Retention Time (Rp-isomer) | ~ 5.1 min |

| Resolution (Rs) | > 2.5 |

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method

Objective: To determine the diastereomeric purity of a Sofosbuvir sample.

Materials:

-

HPLC system with UV detector

-

Chiralcel® OD-H column (4.6 x 250 mm, 5 µm)

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol

-

Sofosbuvir reference standards (Sp and Rp isomers)

-

Sample of Sofosbuvir

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in an 80:20 (v/v) ratio. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a standard solution containing a known concentration of the Sofosbuvir (Sp)-isomer and (Rp)-isomer in the mobile phase.

-

Sample Solution Preparation: Prepare a sample solution of Sofosbuvir at a suitable concentration in the mobile phase.

-

HPLC System Setup:

-

Install the Chiralcel® OD-H column.

-

Set the column temperature to 25 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 260 nm.

-

-

Analysis:

-

Inject the standard solution to determine the retention times and resolution of the two diastereomers.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (Sp) and (Rp) isomers in the sample chromatogram based on the retention times from the standard.

-

Calculate the percentage of each diastereomer in the sample by peak area normalization.

-

Protocol 2: Analytical Chiral SFC Method

Objective: To rapidly determine the diastereomeric purity of a Sofosbuvir sample.

Materials:

-

SFC system with UV detector

-

Chiralpak® AD-H column (4.6 x 150 mm, 5 µm)

-

SFC-grade Carbon Dioxide (CO₂)

-

HPLC-grade Methanol

-

Sofosbuvir reference standards (Sp and Rp isomers)

-

Sample of Sofosbuvir

Procedure:

-

Mobile Phase: The mobile phase consists of supercritical CO₂ and Methanol as a co-solvent.

-

Standard Solution Preparation: Prepare a standard solution of the Sofosbuvir diastereomers in Methanol.

-

Sample Solution Preparation: Prepare a sample solution of Sofosbuvir in Methanol.

-

SFC System Setup:

-

Install the Chiralpak® AD-H column.

-

Set the column temperature to 40 °C.

-

Set the mobile phase composition to 80% CO₂ and 20% Methanol.

-

Set the flow rate to 3.0 mL/min.

-

Set the back pressure to 150 bar.

-

Set the UV detection wavelength to 260 nm.

-

-

Analysis:

-

Inject the standard solution to establish retention times and resolution.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peaks for the (Sp) and (Rp) isomers.

-

Calculate the diastereomeric purity based on the peak areas.

-

Visualizations

Caption: Workflow for Chiral Separation of Sofosbuvir Diastereomers.

Caption: Logic for Selecting a Chiral Separation Method.

References

- 1. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic separation of phosphoramidate diastereomers on a polysaccharide-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]

Application Notes and Protocols for the Generation of Sofosbuvir Impurity A via Forced Degradation

Introduction

Forced degradation studies are a critical component of drug development and regulatory submissions, providing insights into the intrinsic stability of a drug substance. These studies help to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods. This document provides detailed protocols for the generation of Sofosbuvir Impurity A, a known degradation product, under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. Understanding its degradation profile is essential for ensuring its quality, safety, and efficacy.

Experimental Workflow

The overall process for conducting forced degradation studies on Sofosbuvir to generate Impurity A involves several key stages, from sample preparation to the analysis of degradation products.

Caption: A flowchart illustrating the key steps in the forced degradation of Sofosbuvir.

Experimental Protocols

The following protocols detail the specific conditions required to induce the degradation of Sofosbuvir and generate its impurities, including Impurity A, which is primarily formed under basic conditions.

Materials and Reagents

-

Sofosbuvir reference standard

-

Hydrochloric acid (HCl), 1N and 0.1N

-

Sodium hydroxide (B78521) (NaOH), 0.5N and 0.1N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Ammonium (B1175870) bicarbonate

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Reflux condenser

-

Water bath or heating mantle

-

pH meter

-

HPLC or UPLC system with a UV or DAD detector

-

LC-MS system for impurity identification

Protocol 1: Acidic Degradation

-

Preparation: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl solution in a round-bottom flask.[1]

-

Stress Condition: Reflux the solution at 80°C for 10 hours.[1]

-

Sample Processing: After cooling to room temperature, carefully neutralize the solution with an ammonium bicarbonate solution.[1]

-

Analysis: Lyophilize the neutralized solution to obtain a crude solid. Dissolve a portion of the solid in a suitable solvent (e.g., 50:50 methanol:water) for HPLC or LC-MS analysis.[1]

Alternative Condition: Reflux the solution of Sofosbuvir in 0.1N HCl at 70°C for 6 hours.[2]

Protocol 2: Basic Degradation (Generation of Impurity A)

-

Preparation: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH solution in a round-bottom flask.[1]

-

Stress Condition: Heat the solution at 60°C for 24 hours.[1] This condition is reported to yield "base degradation impurity-A".[1]

-

Sample Processing: After cooling, neutralize the solution with HCl solution. Evaporate the solvent to obtain a solid residue.[1]

-

Analysis: Dissolve the residue in a suitable mobile phase for subsequent analysis by HPLC or LC-MS.[1]

Alternative Condition: Reflux the solution of Sofosbuvir in 0.1N NaOH at 70°C for 10 hours.[2]

Protocol 3: Oxidative Degradation

-

Preparation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂.[1]

-

Stress Condition: Heat the solution at 80°C for two days.[1]

-

Sample Processing: After the stress period, evaporate the solution to obtain a solid.[1]

-

Analysis: Dissolve the resulting solid in the mobile phase for analysis.[1]

Alternative Condition: Use 3% hydrogen peroxide and keep the solution for 7 days.[2]

Protocol 4: Thermal Degradation

-

Preparation: Prepare a stock solution of Sofosbuvir (e.g., 1000 µg/mL) in methanol.[2]

-

Stress Condition: Expose the solution to a temperature of 50°C for 21 days.[2]

-

Analysis: After the specified period, dilute the solution to a suitable concentration (e.g., 50 µg/mL) with methanol and inject it into the HPLC system.[2]

Protocol 5: Photolytic Degradation

-

Preparation: Prepare a stock solution of Sofosbuvir (e.g., 1000 µg/mL) in methanol.[2]

-

Stress Condition: Expose the solution to direct sunlight for 21 days.[2] Alternatively, for more controlled studies, a photostability chamber can be used.

-

Analysis: Dilute the exposed solution to an appropriate concentration and analyze by HPLC.[2]

Data Presentation

The extent of degradation and the formation of impurities vary significantly with the stress condition applied. The following table summarizes the quantitative results from forced degradation studies on Sofosbuvir.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Impurity A Formation |

| Acidic Hydrolysis | 1N HCl | 10 hours | 80°C (Reflux) | 8.66% | Not specified |

| 0.1N HCl | 6 hours | 70°C (Reflux) | 23% | Not specified | |

| Basic Hydrolysis | 0.5N NaOH | 24 hours | 60°C | 45.97% | Significant |

| 0.1N NaOH | 10 hours | 70°C (Reflux) | 50% | Not specified | |

| Oxidative | 30% H₂O₂ | 2 days | 80°C | 0.79% | Minimal |

| 3% H₂O₂ | 7 days | Room Temp. | 19.02% | Not specified | |

| Thermal | Methanol Solution | 21 days | 50°C | No degradation | None |

| Photolytic | Sunlight | 21 days | Ambient | No degradation | None |

Data compiled from multiple sources.[1][2]

Degradation Pathway of Sofosbuvir to Impurity A

Under basic conditions, Sofosbuvir undergoes hydrolysis to form "base degradation impurity-A". This impurity has been identified and characterized, showing a molecular weight of 453.13 and a molecular formula of C₁₆H₂₅FN₃O₉P.[1] The proposed transformation involves the hydrolysis of the ester group.

Caption: The degradation of Sofosbuvir to Impurity A under basic stress conditions.

Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains stable under thermal and photolytic stress.[1][2] The most significant degradation occurs under basic hydrolysis, leading to the formation of this compound.[1] The protocols and data presented here provide a comprehensive guide for researchers and scientists involved in the stability testing and impurity profiling of Sofosbuvir. These studies are essential for maintaining the quality and safety of this important antiviral drug.

References

Application Note: NMR Characterization of Sofosbuvir Impurity A

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog, it acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[3] The chemical name for Sofosbuvir is (S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. During the synthesis and storage of Sofosbuvir, various impurities can form, including diastereomers, which may affect the safety and efficacy of the drug product.[3]

This application note details the Nuclear Magnetic Resonance (NMR) characterization of Sofosbuvir impurity A, a known diastereomer of the active pharmaceutical ingredient (API). The structural elucidation and quantification of such impurities are critical for ensuring the quality and consistency of the final drug product, in accordance with regulatory guidelines such as those from the International Council on Harmonisation (ICH). We present a comprehensive approach utilizing one-dimensional (1D) and two-dimensional (2D) NMR techniques for structural confirmation, alongside a quantitative NMR (qNMR) protocol for accurate purity assessment.

Structural Elucidation of this compound

This compound is a diastereomer of Sofosbuvir, with the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ). The diastereomeric relationship arises from a different stereochemical configuration at one of the chiral centers. The primary techniques for elucidating the structure of such closely related compounds are high-resolution NMR spectroscopy, including 1H, 13C, 31P, and 19F NMR, along with 2D correlation experiments like COSY, HSQC, and HMBC.

A comparative analysis of the NMR spectra of Sofosbuvir and its impurity A reveals subtle but distinct differences in chemical shifts and coupling constants, particularly for the nuclei in close proximity to the altered stereocenter.

Quantitative Analysis by NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of pharmaceutical substances.[4] Its key advantage lies in the direct proportionality between the integrated signal intensity of a specific nucleus and its molar concentration, often eliminating the need for a reference standard of the analyte itself. For the quantification of this compound, a 1H-qNMR method is presented, utilizing a certified internal standard.

Data Presentation

The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shift data for Sofosbuvir and this compound in DMSO-d₆. This data is for illustrative purposes to demonstrate the expected differences between the diastereomers.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

| Proton Assignment | Sofosbuvir (δ, ppm) | This compound (δ, ppm) | Multiplicity | J (Hz) |

| Uracil-H6 | 7.95 | 7.93 | d | 8.1 |

| Phenyl-H | 7.40-7.20 | 7.42-7.22 | m | - |

| Uracil-H5 | 5.65 | 5.66 | d | 8.1 |

| Ribose-H1' | 6.05 | 6.08 | d | 4.2 |

| Isopropyl-CH | 4.85 | 4.83 | sept | 6.2 |

| Ribose-H5'a, H5'b | 4.30-4.15 | 4.32-4.17 | m | - |

| Ribose-H3' | 4.10 | 4.12 | m | - |

| Alanine-CH | 3.95 | 4.05 | m | - |

| Ribose-H2' | 2.50 | 2.55 | m | - |

| Isopropyl-CH₃ | 1.20, 1.18 | 1.22, 1.19 | d, d | 6.2 |

| Alanine-CH₃ | 1.25 | 1.28 | d | 7.1 |

| Ribose-CH₃ | 1.10 | 1.12 | s | - |

Table 2: Hypothetical ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

| Carbon Assignment | Sofosbuvir (δ, ppm) | This compound (δ, ppm) |

| Alanine-C=O | 172.5 | 172.8 |

| Uracil-C4 | 163.0 | 163.1 |

| Uracil-C2 | 150.8 | 150.9 |

| Phenyl-C (ipso) | 150.5 | 150.6 |

| Uracil-C6 | 140.5 | 140.4 |

| Phenyl-C | 129.8, 124.5, 120.0 | 129.9, 124.6, 120.1 |

| Ribose-C4' (with F) | 123.0 (d, J=250) | 123.5 (d, J=252) |

| Uracil-C5 | 102.0 | 102.1 |

| Ribose-C1' | 88.0 | 88.5 |

| Ribose-C3' | 79.0 | 79.2 |

| Ribose-C5' | 65.0 | 65.3 |

| Isopropyl-CH | 68.5 | 68.4 |

| Alanine-CH | 50.0 | 50.5 |

| Ribose-C2' | 40.0 | 40.3 |

| Isopropyl-CH₃ | 21.5, 21.3 | 21.6, 21.4 |

| Alanine-CH₃ | 16.5 | 16.8 |

| Ribose-CH₃ | 18.0 | 18.2 |

Experimental Protocols

Protocol for NMR Sample Preparation

Objective: To prepare a sample of Sofosbuvir containing Impurity A for qualitative and quantitative NMR analysis.

Materials:

-

Sofosbuvir API sample

-

This compound reference standard

-

Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D

-

Internal Standard (e.g., Maleic acid, certified)

-

High-precision analytical balance

-

Volumetric flasks (5 mL)

-

High-quality 5 mm NMR tubes

-

Pipettes and tips

Procedure:

-

For Qualitative Analysis (1D and 2D NMR):

-

Accurately weigh approximately 10-20 mg of the Sofosbuvir API sample.

-

Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

For Quantitative Analysis (qNMR):

-

Accurately weigh approximately 20 mg of the Sofosbuvir API sample into a vial.

-

Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same vial.

-

Record the exact weights of both the sample and the internal standard.

-

Add 1.0 mL of DMSO-d₆ to the vial.

-

Vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.

-

Transfer approximately 0.6 mL of the solution to a 5 mm NMR tube.

-

Protocol for NMR Data Acquisition

Objective: To acquire high-quality 1D and 2D NMR spectra for structural elucidation and quantification.

Instrumentation:

-

500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Software:

-

Standard NMR data acquisition and processing software (e.g., TopSpin, VnmrJ).

Acquisition Parameters:

-

¹H NMR (Qualitative and Quantitative):

-

Pulse Program: zg30

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans (NS): 16 (qualitative), 64 (quantitative)

-

Relaxation Delay (D1): 5 s (qualitative), 30 s (quantitative - ensure full relaxation, at least 5 times the longest T1)

-

Acquisition Time (AQ): ~3 s

-

Spectral Width (SW): 16 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans (NS): 1024 or more

-

Relaxation Delay (D1): 2 s

-

Spectral Width (SW): 240 ppm

-

-

2D COSY:

-

Pulse Program: cosygpqf

-

Number of Scans (NS): 8-16

-

Relaxation Delay (D1): 1.5 s

-

-

2D HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans (NS): 4-8

-

Relaxation Delay (D1): 1.5 s

-

-

2D HMBC:

-

Pulse Program: hmbcgplpndqf

-

Number of Scans (NS): 16-32

-

Relaxation Delay (D1): 1.5 s

-

Protocol for NMR Data Processing and Analysis

Objective: To process the acquired NMR data for structural assignment and quantification of Impurity A.

Software:

-

NMR data processing software (e.g., MestReNova, TopSpin).

Procedure:

-

Qualitative Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

-

Integrate all peaks in the ¹H spectrum.

-

Assign the peaks in the ¹H and ¹³C spectra of Sofosbuvir and Impurity A based on chemical shifts, multiplicities, and integration.

-

Use COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations and finalize the structural assignments.

-

-

Quantitative Analysis (qNMR):

-

Process the ¹H-qNMR spectrum with careful phasing and baseline correction.

-

Select a well-resolved, non-overlapping signal for the analyte (Impurity A) and the internal standard. For example, a distinct proton on the ribose moiety of Impurity A and the olefinic protons of maleic acid.

-

Integrate the selected signals accurately.

-

Calculate the concentration of Impurity A using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Visualizations

Caption: Experimental Workflow for NMR Characterization.

Caption: Logical Relationship between Sofosbuvir and Impurity A.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. WO2015097605A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]

- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Mass Spectrometric Analysis of Sofosbuvir Impurity A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring the safety and efficacy of the drug product. Sofosbuvir impurity A is a known diastereoisomer of the active pharmaceutical ingredient. Understanding its mass fragmentation pattern is essential for its detection and quantification by mass spectrometry. These application notes provide a detailed protocol and fragmentation analysis to aid in the characterization of this impurity.

Chemical Structure

This compound is a diastereoisomer of Sofosbuvir. Its chemical structure is depicted below.

IUPAC Name: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate

CAS Number: 1496552-16-9

Molecular Formula: C₂₂H₂₉FN₃O₉P

Molecular Weight: 529.45 g/mol

Mass Fragmentation Pattern of this compound

Due to the isomeric relationship with Sofosbuvir, the mass fragmentation pattern of this compound is expected to be very similar to that of the parent drug. The protonated molecule [M+H]⁺ is observed at m/z 530. The fragmentation primarily occurs at the phosphoramidate (B1195095) linkage and the glycosidic bond. The major product ions are summarized in the table below. This data is based on the known fragmentation of Sofosbuvir and is expected to be representative for its diastereomer, Impurity A.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure of Product Ion |

| 530.16 | 392.10 | [M+H - Phenylalaninate isopropyl ester]⁺ |

| 530.16 | 243.05 | [Phosphoric acid-sugar moiety]⁺ |

| 530.16 | 159.05 | [Fluorinated sugar moiety]⁺ |

| 530.16 | 112.04 | [Uracil]⁺ |

Proposed Mass Fragmentation Pathway

The following diagram illustrates the proposed mass fragmentation pathway for this compound.

Experimental Protocols

This section details the methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL. Further dilute with a mixture of methanol and water (50:50, v/v) to achieve the desired working concentrations.

-

Sample Solution: For drug substance analysis, dissolve an accurately weighed amount of the sample in a mixture of methanol and water (50:50, v/v) to obtain a final concentration within the calibration range. For analysis in biological matrices, a protein precipitation or liquid-liquid extraction followed by reconstitution in the mobile phase is recommended.

Liquid Chromatography Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Primary: 530.2 → 243.1

-

Confirmatory: 530.2 → 392.1

-

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV for the primary transition.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound.

Conclusion

These application notes provide a comprehensive guide for the identification and characterization of this compound using LC-MS/MS. The provided mass fragmentation data, while based on the parent compound, serves as a reliable starting point for method development and impurity profiling. The detailed experimental protocol offers a robust framework that can be adapted to various laboratory settings and instrumentation. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

Application Notes and Protocols for the Use of Sofosbuvir Impurity A in Pharmaceutical Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog inhibitor, it targets the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication.[1][2] The purity of the active pharmaceutical ingredient (API) is critical to ensure the safety and efficacy of the final drug product. Sofosbuvir impurity A, a diastereoisomer of Sofosbuvir, is one of the key related substances that must be monitored and controlled during the manufacturing process and in the final formulation.[3][4][5]

These application notes provide a comprehensive overview of the role of this compound in pharmaceutical quality control, including its chemical properties, analytical methodologies for its quantification, and its significance in regulatory compliance.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (R)-isopropyl 2-(((R)-(((2S,3S,4S,5S)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | [6] |

| Molecular Formula | C22H29FN3O9P | [3][7] |

| Molecular Weight | 529.45 g/mol | [3][7] |

| Structure | Diastereoisomer of Sofosbuvir | [3][4][5] |

| CAS Number | 1496552-16-9 | [3][4] |

Role in Pharmaceutical Quality Control

The presence of impurities in a drug product, even in small amounts, can potentially affect its safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish strict limits for impurities.[8] The control of this compound is essential for:

-

Ensuring Product Safety: Minimizing potential toxicological risks associated with the impurity.

-

Maintaining Efficacy: Ensuring that the therapeutic dose of the active ingredient is not compromised by the presence of related substances.

-

Regulatory Compliance: Adhering to the stringent guidelines set by health authorities for drug approval and marketing.[8]

-

Batch-to-Batch Consistency: Guaranteeing the quality and purity of each manufactured lot of Sofosbuvir.

Analytical Methodologies

The accurate quantification of this compound is achieved through robust and validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

High-Performance Liquid Chromatography (HPLC) Method

A validated Reverse-Phase HPLC (RP-HPLC) method is a reliable technique for the separation and quantification of Sofosbuvir and its impurities.

-

Instrumentation: A liquid chromatograph equipped with a UV detector.

-

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[3][9]

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v).[3][9]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

The following table summarizes typical validation parameters for an RP-HPLC method for the analysis of a related phosphoryl impurity of Sofosbuvir.

| Parameter | Result |

| Linearity Range (Impurity) | 10-30 µg/mL |

| Limit of Detection (LOD) (Impurity) | 0.03% (0.12 µg)[3][9] |

| Limit of Quantification (LOQ) (Impurity) | 1.50% (0.375 µg)[3][9] |

| Retention Time (Sofosbuvir) | ~3.674 min[3][9] |

| Retention Time (Impurity) | ~5.704 min[3][9] |

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.

-

Instrumentation: A UPLC system with a photodiode array (PDA) detector.

-

Column: Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm particle size.[10]

-

Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Visualization of Key Processes

Sofosbuvir Mechanism of Action

Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus inhibiting viral replication.[1][2][7][11]

Caption: Sofosbuvir's intracellular activation and mechanism of action.

Quality Control Workflow for this compound

The following workflow outlines the key steps in the quality control process for monitoring this compound in a pharmaceutical setting.

Caption: A typical workflow for the quality control of this compound.

Regulatory Landscape and Acceptance Criteria

The acceptance criteria for impurities are established by regulatory agencies based on toxicological data and the maximum daily dose of the drug. These limits are outlined in the ICH Q3B(R2) guidelines.[8] For a drug with a maximum daily dose of 400 mg like Sofosbuvir, the general thresholds are:

| Threshold | Limit |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% |

It is crucial to consult the specific monograph for Sofosbuvir in the relevant pharmacopeia (e.g., USP, EP) for the official acceptance criteria for specified impurities like this compound.

Conclusion

The diligent control of this compound is a fundamental aspect of ensuring the quality, safety, and efficacy of Sofosbuvir drug products. The implementation of validated analytical methods, such as HPLC and UPLC, is essential for the accurate monitoring of this impurity. Adherence to regulatory guidelines and pharmacopeial standards for impurity levels is mandatory for pharmaceutical manufacturers. These application notes provide a framework for researchers and quality control professionals to understand and manage the challenges associated with this compound.

References

- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. d-nb.info [d-nb.info]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

Troubleshooting & Optimization

Resolving peak tailing of Sofosbuvir impurity A in reverse phase HPLC

Technical Support Center: Reverse-Phase HPLC Troubleshooting

This guide provides detailed troubleshooting strategies and frequently asked questions to resolve the common issue of peak tailing for Sofosbuvir impurity A in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: Resolving Peak Tailing

This section addresses specific issues related to peak tailing of this compound in a question-and-answer format.

Question 1: I am observing significant peak tailing for this compound. What are the primary causes?

Answer: Peak tailing for this compound, a basic compound, in reverse-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase.[1] The most common causes include:

-

Secondary Silanol (B1196071) Interactions: Sofosbuvir and its impurities contain basic functional groups (amines) that can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2] At a mid-range pH (above ~3.5), these silanol groups become ionized (SiO-) and can strongly interact with the protonated basic analyte, causing a secondary retention mechanism that leads to peak tailing.[3][4]

-

Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[5] If the pH is close to the pKa of the analyte, both ionized and non-ionized forms of the impurity can exist simultaneously, leading to broadened or tailing peaks.[3][6] For basic compounds, a mobile phase pH that is too high can allow silanol groups to deprotonate and interact with the analyte.[3]

-

Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a non-ideal chromatographic process and peak asymmetry.[7][8]

-

Column Degradation: Over time, columns can degrade. This includes the formation of voids at the column inlet, contamination from sample matrix components, or the stripping of the bonded phase, which exposes more active silanol sites.[7][9]

-

Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause band broadening and peak distortion.[4][7]

Question 2: How can I specifically mitigate the secondary silanol interactions causing the peak tailing?

Answer: Addressing the interaction between the basic this compound and acidic silanol groups is the most effective way to improve peak shape. The following strategies are recommended:

-

Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 is a highly effective strategy.[2][10] At this low pH, the residual silanol groups on the silica (B1680970) surface are fully protonated (Si-OH), which prevents them from interacting with the positively charged basic analyte through ion-exchange mechanisms.[1][11]

-

Use a High-Purity, End-Capped Column: Modern HPLC columns (Type B silica) are manufactured from high-purity silica with minimal metal contamination and are "end-capped."[2][12] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less active and significantly reducing the potential for secondary interactions that cause tailing.[1]

-

Consider Alternative Stationary Phases: If tailing persists, consider columns with alternative chemistries designed for basic compounds, such as those with a polar-embedded or polar-endcapped stationary phase.[3][7] These phases provide alternative interaction sites that can shield the analyte from residual silanols.

Question 3: My peak shape is still not optimal after adjusting the pH. What other method parameters should I investigate?

Answer: If peak tailing continues after pH optimization, consider the following troubleshooting steps:

-

Reduce Sample Load: Dilute your sample or decrease the injection volume to rule out column overload.[7]

-

Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or compositionally similar to the initial mobile phase of your gradient.[4][7] For example, if your gradient starts at 95% aqueous, your sample solvent should not be 100% acetonitrile (B52724).

-

Evaluate Column Health:

-

Flush the Column: If the column is contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol (B130326) for reversed-phase columns).[7]

-

Replace the Column: If the column is old or has been subjected to harsh conditions (e.g., high pH), it may be permanently damaged.[7] A void at the column inlet can also cause tailing; replacing the column is the best solution.[7]

-

-

Check for System Issues (Extra-Column Volume): Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005 inches).[3] Check all fittings to ensure they are secure and not contributing to dead volume.[7]

Frequently Asked Questions (FAQs)

Q: What is a USP Tailing Factor and what is an acceptable value? A: The USP Tailing Factor (Tf), also known as the asymmetry factor, is a measure of peak symmetry. It is calculated as the ratio of the peak width at 5% of the peak height to twice the distance from the leading edge to the peak maximum at that same height. A value of Tƒ = 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates peak tailing. For most pharmaceutical analyses, the required tailing factor is ≤ 2.0, with a value of ≤ 1.5 being ideal.[1][9]

Q: What type of HPLC column is best suited for analyzing Sofosbuvir and its basic impurities? A: A high-purity, silica-based C18 column with robust end-capping is the most common and effective choice. These columns minimize the availability of acidic silanol groups, which are the primary cause of peak tailing for basic compounds like this compound.[2][3][7] Columns specifically marketed as being stable at low pH are also an excellent option.

Q: How do I select the optimal mobile phase pH for my analysis? A: To ensure reproducible results and good peak shape, the mobile phase pH should be controlled with a buffer and should be at least 1.5 to 2 pH units away from the analyte's pKa.[6] Since this compound is basic, operating at a low pH (e.g., pH 2.5-3.5) is generally the best approach. This ensures the analyte is consistently in its protonated state and, critically, that the column's silanol groups are also protonated and thus inactive.[12][13]

Experimental Protocols and Data

To illustrate the effect of method optimization, the following table compares a problematic HPLC method that produces peak tailing with an optimized method that yields a symmetrical peak for this compound.

Table 1: Comparison of HPLC Methods

| Parameter | Problematic Method | Optimized Method | Rationale for Optimization |

| Column | Standard C18, 5 µm, 4.6 x 150 mm (Type A Silica) | High-Purity End-Capped C18, 3.5 µm, 4.6 x 150 mm (Type B Silica) | The end-capped column significantly reduces active silanol sites.[1] |

| Mobile Phase A | 10 mM Potassium Phosphate (B84403), pH 6.8 | 0.1% Formic Acid in Water, pH ~2.7 | Low pH suppresses silanol ionization, preventing secondary interactions.[2][11] |

| Mobile Phase B | Acetonitrile | Acetonitrile | No change. |

| Gradient | 10% to 70% B over 20 min | 10% to 70% B over 20 min | No change. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | No change. |

| Column Temp. | 30 °C | 30 °C | No change. |

| Injection Vol. | 10 µL | 5 µL | Volume reduced to prevent any potential for column overload.[7] |

| Detection | UV at 260 nm | UV at 260 nm | No change. |

| Hypothetical Tailing Factor (Tf) | 2.1 | 1.2 | The optimized method brings the tailing factor within the ideal range (<1.5). |

| Hypothetical Resolution (Rs) | 1.6 (from nearest peak) | >2.0 (from nearest peak) | Improved peak shape enhances resolution between adjacent peaks. |

Detailed Methodologies

Problematic Method Protocol:

-

Prepare Mobile Phase A by dissolving potassium phosphate in water to a concentration of 10 mM and adjusting the pH to 6.8 with phosphoric acid.

-

Set up the HPLC system with a standard C18 column.

-

Equilibrate the column with the initial mobile phase composition (10% Acetonitrile, 90% Mobile Phase A).

-

Prepare the sample of Sofosbuvir containing impurity A in a 50:50 mixture of water and acetonitrile.